RCS-4-d11
Description
Properties
CAS No. |
1346604-41-8 |
|---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
332.487 |
IUPAC Name |
(4-methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3/i1D3,3D2,4D2,7D2,14D2 |
InChI Key |
OZCYJKDWRUIFFE-RZEGOHQBSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC |
Synonyms |
(4-Methoxyphenyl)[1-(pentyl-d11)-1H-indol-3-yl]methanone; |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Rcs 4 D11
Methodologies for the Chemical Synthesis of RCS-4 and its Structural Analogues
The synthesis of RCS-4 and its structural analogues generally involves the construction of the indole (B1671886) core and the subsequent attachment of the pentyl chain and the (4-methoxyphenyl)methanone group. While specific detailed synthetic procedures for RCS-4 itself were not extensively detailed in the search results, the synthesis of related indole-based synthetic cannabinoids often involves N-alkylation of an indole scaffold followed by acylation at the 3-position of the indole ring acs.orgcerilliant.com.
For instance, the synthesis of N-alkyl-derived adamantyl-indole synthetic cannabinoid receptor agonists (SCRAs) involves N-alkylation of indole with an appropriate alkyl bromide, followed by treatment with trifluoroacetic anhydride (B1165640) and subsequent hydrolysis to afford carboxylic acids, which are then coupled with an amine acs.org. Another method for synthesizing indole-based cannabinoids involves a regioselective Friedel-Crafts type acylation of indoles cerilliant.com. This can be achieved using a tin-mediated approach, which has shown improved yields compared to methods using other acylating agents cerilliant.com.
The synthesis of RCS-4 regioisomers and C4 homologues has also been described, indicating that variations in the position of substituents on the indole or the length of the alkyl chain are explored to create structural analogues researchgate.netzenodo.org.
Isotopic Labeling Techniques for the Preparation of RCS-4-d11
The preparation of deuterated compounds like this compound involves incorporating deuterium (B1214612) atoms at specific positions within the molecule. Common techniques for deuterium incorporation include hydrogen-deuterium exchange reactions using deuterated solvents like deuterium oxide (D₂O) and the use of deuterated reagents resolvemass.ca.
For synthetic cannabinoids, deuterium labeling is often performed on the alkyl side chain. For example, the synthesis of JWH-016-d9 involved N-alkylation using deuterated pentyl bromide (1-bromopentane-d9) . This approach ensures that the deuterium atoms are incorporated into the pentyl chain, replacing the hydrogen atoms . Similarly, the preparation of this compound likely involves the use of a deuterated pentylating agent during the N-alkylation step of the indole precursor.
Stable isotope labeling, including deuteration, is widely used to create internal standards for analytical methods like LC-MS/MS and GC-MS(/MS) mdpi.comresearchgate.net. Deuterated analogues are preferred as internal standards because they behave similarly to the non-labeled analytes during sample preparation and chromatographic analysis but are distinguishable by mass spectrometry due to the mass difference introduced by the deuterium atoms mdpi.comresearchgate.net.
Regioselective Synthesis and Isomeric Purity of Deuterated RCS-4 Analogues
Achieving regioselective synthesis is crucial when preparing deuterated analogues to ensure that deuterium atoms are incorporated at the desired positions and to minimize the formation of isotopomers with deuterium at unintended locations d-nb.infocapes.gov.br. Regioselective acylation of the indole core is a key step in the synthesis of RCS-4 and its analogues cerilliant.com. Controlling the reaction conditions and choosing appropriate catalysts and reagents are essential for directing the substitution to the desired position, typically the 3-position of the indole ring cerilliant.com.
Ensuring the isomeric purity of deuterated analogues is also critical, particularly for their use as analytical standards researchgate.net. Isotopic impurities, such as molecules with a different number of deuterium atoms (isotopologues) or with deuterium at incorrect positions (isotopomers), can affect the accuracy of quantitative analysis d-nb.inforesearchgate.net. While it can be challenging to synthesize compounds with 100% isotopic purity, methods are being developed to achieve high levels of deuterium incorporation at specific sites with minimal isotopic impurities d-nb.inforesearchgate.net.
The synthesis of deuterated analogues for use as internal standards requires careful control of the labeling process to ensure high isotopic purity and the correct regiochemical incorporation of deuterium d-nb.inforesearchgate.net. This allows for accurate quantification of the non-labeled compound in complex matrices by compensating for variations in sample preparation and matrix effects mdpi.comresearchgate.net.
Compound Information
| Compound Name | PubChem CID |
| RCS-4 | 56841530 |
| This compound | N/A* |
*Note: Deuterated analogues may not have individual PubChem CIDs unless specifically submitted. This compound is a deuterium-labeled form of RCS-4. The PubChem CID provided for RCS-4 refers to the non-labeled compound.
Data Table: Example Isotopic Distribution Data (Illustrative based on search result patterns)
While specific data for this compound was not found, the following table illustrates how isotopic distribution data for a deuterated compound like RCS-4-d9 is presented, indicating the percentage of molecules with varying numbers of deuterium atoms. This type of data is crucial for assessing the isotopic purity of labeled standards.
| Deuterium Incorporation | Percentage |
| d9 | ≥99% |
| d1-d8 | <1% |
This table is illustrative and based on the description of RCS-4-d9 purity caymanchem.combioscience.co.uk. Specific data for this compound would require experimental analysis.
Spectroscopic and Chromatographic Characterization of Rcs 4 D11
Advanced Spectroscopic Techniques for Structural Elucidation of RCS-4-d11
Spectroscopic techniques are paramount for confirming the chemical structure of novel psychoactive substances. For isotopically labeled compounds like this compound, these methods verify the successful incorporation and location of the heavy isotopes, which is crucial for their use as internal standards in quantitative analysis. google.com
In ¹H NMR analysis, the spectrum of this compound would be expected to show a significant reduction in signal intensity or complete absence of signals corresponding to the pentyl chain protons when compared to its non-deuterated counterpart, RCS-4. The remaining signals would confirm the integrity of the methoxyphenyl and naphthoyl portions of the molecule. The use of deuterated solvents is standard practice in NMR to avoid solvent interference with the analyte's signals. tutorchase.comtcichemicals.commyuchem.com
²H NMR, or D-NMR, can be used as an alternative or complementary technique, especially for highly deuterated compounds. sigmaaldrich.com This method directly observes the deuterium (B1214612) nuclei, providing information about their chemical environment. sigmaaldrich.com A D-NMR spectrum of this compound would show signals corresponding to the specific positions of the deuterium atoms on the pentyl chain, confirming the isotopic labeling. sigmaaldrich.com This technique is particularly useful for determining the isotopic enrichment at each labeled position. sigmaaldrich.com
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (Naphthoyl) | 7.5 - 8.5 | m (multiplet) |
| Aromatic Protons (Methoxyphenyl) | 6.8 - 7.4 | m (multiplet) |
| Methoxy (B1213986) Protons (-OCH₃) | ~3.8 | s (singlet) |
| Methylene Protons (-CH₂-, adjacent to carbonyl) | ~2.9 | t (triplet) |
Note: The table shows predicted values for the non-deuterated analog, RCS-4. In this compound, signals for the pentyl chain would be absent in the ¹H NMR spectrum.
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). longdom.org Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with very similar nominal masses, making it essential for the unambiguous identification of novel synthetic compounds. longdom.orgthermofisher.com
For this compound, HRMS is used to confirm the presence of the 11 deuterium atoms by comparing the experimentally measured accurate mass with the calculated theoretical mass. The increased mass due to the deuterium atoms (²H vs. ¹H) is readily detected. Techniques like Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are employed to achieve the high resolution required. longdom.org The resulting data can confirm the elemental formula with a high degree of confidence, typically with mass accuracy in the sub-ppm range. longdom.org This technique is crucial for differentiating the deuterated standard from its native analog and potential isobaric interferences in a complex sample.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
|---|---|---|
| RCS-4 | C₂₁H₂₃NO₂ | 321.1729 |
| This compound | C₂₁H₁₂D₁₁NO₂ | 332.2418 |
Chromatographic Method Development for this compound and Related Compounds
Chromatographic methods are essential for separating target analytes from complex biological or seized material matrices prior to detection and quantification. The choice between liquid and gas chromatography depends on the analyte's properties, such as polarity, volatility, and thermal stability.
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a widely used and powerful technique for the analysis of synthetic cannabinoids. spectroscopyonline.comamazonaws.com This approach is well-suited for non-volatile or thermally labile compounds, which is often the case for parent synthetic cannabinoids and their metabolites. thermofisher.com
Method development for this compound typically involves reversed-phase chromatography using a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly employed to achieve efficient separation. nih.gov Sample preparation may involve a "dilute and shoot" approach for simpler matrices or more extensive procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for complex samples like urine or blood to remove interferences and concentrate the analyte. nih.govamericanlaboratory.com Detection is highly sensitive and selective using tandem mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte (this compound) and its non-labeled counterpart. americanlaboratory.com
| Parameter | Typical Condition |
|---|---|
| LC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Tandem Quadrupole (e.g., QqQ) or HRMS (e.g., QTOF) |
Gas chromatography coupled with mass spectrometry (GC-MS) is another cornerstone technique in forensic toxicology for the analysis of synthetic cannabinoids and their metabolites. acs.org GC-MS offers excellent chromatographic resolution and provides electron ionization (EI) mass spectra that are highly reproducible and can be compared against established spectral libraries for identification. researchgate.netchromatographyonline.com
The analysis of RCS-4 metabolites by GC-MS may require a derivatization step. nih.gov Many drug metabolites are hydroxylated or carboxylated, making them less volatile and more polar. Derivatization, such as silylation, converts these polar functional groups into less polar, more volatile derivatives suitable for GC analysis. nih.govnih.gov However, some synthetic cannabinoids can undergo thermal degradation in the hot GC injector, which can complicate analysis. chromatographyonline.com Therefore, careful optimization of the injector temperature and the use of inert liners are important considerations. chromatographyonline.com The use of deuterated internal standards like this compound is crucial in GC-MS to compensate for any analyte loss during sample preparation and variability in the analysis. google.comresearchgate.net
| Parameter | Typical Condition |
|---|---|
| GC Column | HP-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm) nih.gov |
| Carrier Gas | Helium nih.gov |
| Injection Mode | Splitless nih.gov |
| Injector Temperature | 260 - 280 °C nih.gov |
| Oven Program | Temperature gradient (e.g., start at 70°C, ramp to 290-320°C) nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Scan Mode or Selected Ion Monitoring (SIM) |
Pharmacological Characterization of Rcs 4 and Analogues
In Vitro Cannabinoid Receptor (CB1 and CB2) Binding Affinity Studies
In vitro binding affinity studies are crucial for determining how strongly a compound interacts with cannabinoid receptors. These studies typically involve competitive binding assays where the test compound competes with a radiolabeled ligand for binding sites on cell membranes expressing the CB1 or CB2 receptor. The outcome is often expressed as an inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity wikipedia.org.
Research has investigated the binding affinities of RCS-4 at human CB1 and CB2 receptors. Studies using surface plasmon resonance (SPR) and conventional isotopic receptor binding assays have determined the CB1 binding affinity of RCS-4. One study reported a Ki value of 7.3 × 10⁻⁶ M (7300 nM) and an IC50 of 1.5 × 10⁻⁵ M (15000 nM) for RCS-4 at CB1 receptors using a radioactive isotope method uni.luguidetopharmacology.org. Another study using a non-isotopic SPR method reported a CB1 binding affinity (Ka) of 3.63 × 10¹⁰ M⁻¹ for RCS-4 uni.luguidetopharmacology.org. For comparison, Δ⁹-THC, the primary psychoactive component of cannabis, showed a CB1 Ki of 2.3 × 10⁻⁷ M (230 nM) and IC50 of 4.7 × 10⁻⁷ M (470 nM) in the same isotopic assay uni.luguidetopharmacology.org. In the non-isotopic SPR assay, Δ⁹-THC had a Ka of 6.45 × 10¹⁰ M⁻¹ uni.luguidetopharmacology.org. These values suggest that, in these specific assays, RCS-4 exhibited lower binding affinity for the CB1 receptor compared to Δ⁹-THC uni.luguidetopharmacology.org.
Comparisons with other synthetic cannabinoids reveal varied affinities. For instance, JWH-018, another synthetic cannabinoid, has been reported to have a significantly higher affinity for the CB1 receptor than Δ⁹-THC, with a Ki of approximately 9 nM nih.gov. Studies comparing RCS-4 to JWH-018 and other synthetic cannabinoids like JWH-210 and JWH-250 have shown that JWH-210 and JWH-250 generally exhibit higher CB1 binding affinities than RCS-4 uni.luguidetopharmacology.org.
Data on the binding affinity of RCS-4 at the CB2 receptor is also available. RCS-4 has shown affinity for the CB2 receptor ncats.io.
The following table summarizes some reported binding affinity data:
| Compound | Receptor | Assay Type | Metric | Value (nM) | Source |
| RCS-4 | CB1 | Isotopic Binding | Ki | 7300 | uni.luguidetopharmacology.org |
| RCS-4 | CB1 | Isotopic Binding | IC50 | 15000 | uni.luguidetopharmacology.org |
| Δ⁹-THC | CB1 | Isotopic Binding | Ki | 230 | uni.luguidetopharmacology.org |
| Δ⁹-THC | CB1 | Isotopic Binding | IC50 | 470 | uni.luguidetopharmacology.org |
| JWH-018 | CB1 | Binding Assay | Ki | ~9 | nih.gov |
| JWH-210 | CB1 | Isotopic Binding | Ki | 26 | uni.luguidetopharmacology.org |
| JWH-210 | CB1 | Isotopic Binding | IC50 | 58 | uni.luguidetopharmacology.org |
| JWH-250 | CB1 | Isotopic Binding | Ki | 110 | uni.luguidetopharmacology.org |
| JWH-250 | CB1 | Isotopic Binding | IC50 | 210 | uni.luguidetopharmacology.org |
Note: Different assay methodologies and experimental conditions can result in variations in reported binding affinity values.
Assessment of In Vitro Functional Agonist Activity at Cannabinoid Receptors
Beyond simply binding to a receptor, a compound's functional activity describes its ability to activate the receptor and elicit a downstream cellular response. For cannabinoid receptors, this is often assessed using functional assays that measure indicators of receptor activation, such as changes in intracellular calcium levels, membrane potential, or G protein coupling (e.g., GTPγS binding) wikipedia.org. Agonist potency is typically expressed as an EC50 value, the concentration required to produce 50% of the maximal effect, while efficacy refers to the maximal response a compound can produce relative to a known full agonist wikipedia.org.
RCS-4 has been characterized as a potent agonist at both human CB1 and CB2 receptors ncats.ionih.govguidetopharmacology.org. Studies using in vitro fluorometric imaging plate reader (FLIPR) membrane potential assays have determined the EC50 values for RCS-4. RCS-4 demonstrated agonist activity at human CB1 receptors with an EC50 of 146 nM ncats.ionih.govwikipedia.org. At human CB2 receptors, RCS-4 showed higher potency, with an EC50 of 46 nM nih.govncats.ionih.govwikipedia.org. This indicates that RCS-4 is more potent at activating the CB2 receptor compared to the CB1 receptor in this assay system nih.govncats.ionih.govwikipedia.org.
Other functional assays, such as GTPγS binding assays, are also used to assess the efficacy and potency of cannabinoid receptor agonists wikipedia.orguni.lu. These assays measure the activation of G proteins coupled to the receptors.
The following table presents some reported functional activity data for RCS-4 and selected analogues/comparisons:
| Compound | Receptor | Assay Type | Metric | Value (nM) | Efficacy (relative to full agonist) | Source |
| RCS-4 | CB1 | FLIPR Membrane Potential | EC50 | 146 | Not specified in source | ncats.ionih.govwikipedia.org |
| RCS-4 | CB2 | FLIPR Membrane Potential | EC50 | 46 | Not specified in source | nih.govncats.ionih.govwikipedia.org |
| RCS-2 | CB1 | FLIPR Membrane Potential | EC50 | 54 | Not specified in source | nih.govnih.gov |
| RCS-4-C4 | CB1 | FLIPR Membrane Potential | EC50 | 574 | Not specified in source | nih.govnih.gov |
| Δ⁹-THC | CB1 | Functional Assay | Efficacy | Lower than full agonists like JWH-018 | nih.gov | |
| JWH-018 | CB1 | Functional Assay | Efficacy | Full agonist | nih.gov |
Structure-Activity Relationship (SAR) Investigations of RCS-4, its Regioisomers, and Homologues
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a compound's chemical structure influence its biological activity. Investigations into the SAR of RCS-4 and its related compounds have explored the impact of variations in the indole (B1671886) ring substitution and the N-alkyl chain nih.govnih.gov.
RCS-4 is formally known as (4-methoxyphenyl)-(1-pentylindol-3-yl)methanone. Its structure consists of an indole ring substituted at the 1-position with a pentyl chain and at the 3-position with a (4-methoxybenzoyl) group.
Regioisomers of RCS-4 involve changing the position of the methoxy (B1213986) group on the phenyl ring. RCS-2 is the 2-methoxybenzoyl isomer, and RCS-3 is the 3-methoxybenzoyl isomer nih.govnih.gov. Studies have shown that these regioisomers exhibit different potencies at cannabinoid receptors compared to RCS-4 nih.govnih.gov. For example, RCS-2 demonstrated higher potency at CB1 receptors (EC50 = 54 nM) than RCS-4 (EC50 = 146 nM) in a FLIPR assay nih.govnih.gov. The position of the methoxy group on the phenyl ring thus significantly impacts the interaction with cannabinoid receptors nih.govnih.gov.
Homologues of RCS-4 involve variations in the length of the N-alkyl chain at the indole 1-position. The C4 homologue of RCS-4, (1-butylindol-3-yl)-(4-methoxyphenyl)methanone (B583436) (RCS-4-C4 or RCS-2-butyl), has a butyl chain instead of a pentyl chain nih.govncats.ionih.govuni.lu. SAR studies indicate that the length of the N-alkyl substituent influences receptor affinity and potency, with optimal activity often observed with N-alkyl chains of a certain length (e.g., n-butyl to n-hexyl for some synthetic cannabinoid classes) nih.gov. The C4 homologues of RCS-4 and its regioisomers have shown different activity profiles, with some exhibiting a preference for CB2 receptors nih.govnih.gov.
Deuterated analogues, such as RCS-4-d11, are sometimes used in pharmacological studies, particularly for metabolic profiling or to investigate kinetic isotope effects. While this compound is a deuterated form of RCS-4, specific pharmacological data directly comparing its binding or functional activity to non-deuterated RCS-4 was not prominently featured in the search results providing binding and functional data. However, deuteration can potentially influence pharmacokinetic properties and, in some cases, receptor interactions.
Comparative Receptor Pharmacology of RCS-4 with Other Synthetic Cannabinoid Receptor Agonists
Comparing the receptor pharmacology of RCS-4 with other synthetic cannabinoid receptor agonists provides context for its potential effects. As discussed in the previous sections, RCS-4 interacts with both CB1 and CB2 receptors and acts as an agonist nih.govncats.ionih.gov.
When compared to Δ⁹-THC, RCS-4 generally shows higher potency at cannabinoid receptors in in vitro functional assays. While Δ⁹-THC is a partial agonist at CB1 receptors, many synthetic cannabinoids, including RCS-4, act as full agonists nih.gov. This difference in efficacy can contribute to the more pronounced and potentially unpredictable effects associated with synthetic cannabinoids compared to cannabis nih.gov.
Comparisons with other synthetic cannabinoids like JWH-018 and AM2201 reveal variations in both affinity and potency. JWH-018 is known for its high affinity and full agonist activity at both CB1 and CB2 receptors nih.govnih.gov. AM2201, a fluorinated analogue of JWH-018, is also a potent synthetic cannabinoid agonist. Studies have shown that the binding affinities and functional potencies of synthetic cannabinoids vary widely depending on their chemical structure uni.luguidetopharmacology.orguni.lu.
For instance, in one study, the CB1 binding affinity of RCS-4 was lower than that of JWH-210 and JWH-250 uni.luguidetopharmacology.org. However, comparisons of functional potency (EC50) can show different rankings depending on the specific assay and receptor subtype nih.govnih.govwikipedia.org. The C4 homologues of RCS-4 and its isomers have shown a preference for CB2 receptors, highlighting how structural modifications can influence receptor selectivity nih.govnih.gov.
The diverse structures and pharmacological profiles of synthetic cannabinoids, including RCS-4 and its analogues, underscore the complexity of their interactions with the endocannabinoid system and the challenges in predicting their in vivo effects based solely on in vitro data.
Metabolic Pathways and Biotransformation of Rcs 4 D11
In Vitro Metabolic Profiling of RCS-4 Using Human Hepatocytes and Subcellular Fractions
Human hepatocytes are considered superior to microsomes for studying drug metabolism as they contain both Phase I and Phase II enzymes, providing a more accurate representation of in vivo hepatic metabolism nih.gov. Studies using human hepatocyte incubations with RCS-4 have successfully identified a range of metabolites, providing a metabolic scheme for this synthetic cannabinoid nih.govuni.luchem960.com. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a key analytical technique used in these studies to identify and characterize the metabolites formed nih.govuni.luwikipedia.org.
Identification of Phase I Biotransformation Pathways
Phase I metabolism of RCS-4 involves the introduction or exposure of polar functional groups through reactions such as hydroxylation, O-demethylation, carboxylation, and dealkylation nih.govwikipedia.orgwikipedia.org. These reactions are often catalyzed by cytochrome P450 (CYP) enzymes wikipedia.orgnih.gov.
Hydroxylation was observed as one of the most common Phase I reactions, occurring at similar positions as seen with other synthetic cannabinoids nih.gov. Monohydroxylated and dihydroxylated metabolites of RCS-4 have been identified nih.gov. O-demethylation was found to be a prevalent biotransformation pathway for RCS-4, generating a major metabolite nih.govuni.luwikipedia.org. This involves the cleavage of the methyl group from the methoxyphenyl ring nih.gov. Carboxylation and dealkylation (specifically N-dealkylation of the pentyl chain) were also observed as Phase I metabolic transformations of RCS-4 nih.govuni.luwikipedia.org.
Elucidation of Phase II Conjugation Pathways
Following Phase I transformations, metabolites often undergo Phase II conjugation reactions, which involve the attachment of endogenous hydrophilic molecules to increase water solubility and facilitate excretion wikipedia.orgnih.gov. The primary Phase II reactions identified for RCS-4 metabolism are glucuronidation and sulfation nih.govuni.luwikipedia.orgwikipedia.org.
Based on in vitro studies, a variety of Phase I and Phase II metabolites of RCS-4 have been identified. The most common biotransformations include hydroxylation, O-demethylation, carboxylation, and dealkylation in Phase I, followed by glucuronidation and sulfation in Phase II nih.govuni.luwikipedia.org. O-demethylation was identified as the most common initial biotransformation nih.govuni.luwikipedia.org.
Application of Deuterated RCS-4-d11 in Metabolic Research
Stable isotope-labeled compounds, such as those labeled with deuterium (B1214612) (²H or D), are valuable tools in drug metabolism and pharmacokinetic research. Deuterium labeling involves replacing hydrogen atoms with deuterium atoms in a molecule. This compound is a deuterated analog of RCS-4, where specific hydrogen atoms have been replaced by deuterium.
Utilization of Kinetic Isotope Effects to Delineate Rate-Limiting Metabolic Steps
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is affected when an atom is replaced by one of its isotopes. Substituting hydrogen with deuterium can lead to a significant KIE, particularly when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step in an enzymatic reaction. This is because a carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a C-H bond, requiring more energy to break.
In the context of drug metabolism, introducing deuterium at specific positions can slow down metabolic reactions that involve the cleavage of the labeled C-D bond. By comparing the metabolic rates of a non-deuterated compound (like RCS-4) and its deuterated analog (this compound), researchers can utilize the KIE to gain insights into the rate-limiting steps of metabolic pathways. A significant KIE (typically a ratio of reaction rates kH/kD greater than 2) suggests that the C-H bond cleavage at the deuterated position is involved in the rate-determining step of that specific metabolic transformation. This information helps in understanding the enzymatic mechanisms and identifying the critical steps in the biotransformation of the compound.
Deuterium Labeling for Tracking Specific Metabolic Transformations and Metabolite Identification
Deuterium labeling is widely used to track the metabolic fate of a compound and to identify its metabolites in biological systems. When a deuterated analog like this compound is administered, the deuterium label is incorporated into the resulting metabolites, allowing them to be distinguished from endogenous compounds or metabolites of the non-deuterated form using mass spectrometry.
By synthesizing this compound with deuterium atoms at specific positions, researchers can selectively track the metabolic pathways involving those positions. As this compound undergoes biotransformation, the deuterium label is carried through the metabolic cascade into the various Phase I and Phase II metabolites. Analyzing biological samples (such as urine or hepatocyte incubations) using mass spectrometry allows for the detection and identification of deuterated metabolites based on their unique mass-to-charge ratio shifts compared to their non-deuterated counterparts. This approach is invaluable for elucidating complex metabolic pathways, identifying novel metabolites, and understanding how the molecule is transformed within a biological system. Deuterium labeling also serves as a valuable tool for quantitative analysis using mass spectrometry, where the deuterated analog can be used as an internal standard for the accurate quantification of the parent compound and its metabolites.
Analytical Method Development and Validation for Rcs 4 D11 and Its Metabolites
Development of Quantitative Analytical Methods Using LC-MS/MS and GC-MS for RCS-4
The quantitative analysis of synthetic cannabinoids such as RCS-4, or 2-(4-methoxyphenyl)-1-(1-pentyl-indol-3-yl)methanone, predominantly relies on the coupling of chromatographic separation techniques with mass spectrometry. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most widely employed methods due to their high sensitivity and selectivity. nih.govnih.govunitedchem.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. rsc.orgcertara.com For RCS-4 analysis, a reversed-phase LC column, such as a C18 or biphenyl (B1667301) column, is typically used to separate the analyte from other compounds in the sample extract. oup.comresearchgate.net The separated compounds are then introduced into the mass spectrometer.
The MS/MS instrument operates in multiple reaction monitoring (MRM) mode, which provides high specificity. forensicrti.org In this mode, a specific precursor ion of the target molecule (RCS-4) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole and measured by the detector. forensicrti.org This process of selecting a specific precursor-to-product ion transition minimizes interferences from the sample matrix, enhancing the reliability of the measurement. forensicrti.org LC-MS/MS methods offer the advantage of simplified sample preparation and shorter run times compared to GC-MS. forensicrti.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another established technique for the detection of synthetic cannabinoids. nih.govnih.gov In GC-MS, the sample is vaporized and separated based on its volatility and interaction with the stationary phase of a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum provides a characteristic fragmentation pattern that acts as a chemical fingerprint for identification. While highly effective, GC-MS methods may require derivatization of the analytes to improve their thermal stability and chromatographic behavior.
Studies have reported the development of LC-MS/MS and GC-MS methods for detecting a range of synthetic cannabinoids, including the RCS-series, in various biological samples such as whole blood, urine, oral fluid, and hair. nih.govoup.com However, a significant challenge in urine analysis is that parent synthetic cannabinoids are often present at very low concentrations or are entirely absent, necessitating the identification and targeting of their metabolites. nih.govnih.gov
| Technique | Principle | Application to RCS-4 | Advantages |
|---|---|---|---|
| LC-MS/MS | Separates compounds in a liquid phase followed by mass-based detection using specific precursor-product ion transitions (MRM). certara.comforensicrti.org | Widely used for quantifying RCS-4 and its metabolites in biological fluids like oral fluid and blood. nih.govoup.com | High sensitivity and specificity, shorter run times, simplified sample preparation. forensicrti.org |
| GC-MS | Separates volatile compounds in a gas phase followed by mass-based detection based on characteristic fragmentation patterns. nih.gov | Applied for identifying RCS-4 metabolites in hydrolyzed urine samples. nih.gov | Provides distinct chemical fingerprints for identification. |
Role of RCS-4-d11 as an Internal Standard in Isotope Dilution Mass Spectrometry for Enhanced Accuracy and Precision
The most accurate and precise method for quantification using mass spectrometry is isotope dilution. This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS), which is an analog of the analyte where one or more atoms have been replaced by a heavier isotope. astm.org For the analysis of RCS-4, the deuterated analog this compound serves as this ideal internal standard. Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen.
An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of the analyte. scioninstruments.com this compound is chemically identical to RCS-4 and therefore exhibits nearly identical physical and chemical properties. texilajournal.com This includes its behavior during sample preparation (e.g., extraction recovery), chromatographic retention time, and ionization efficiency in the mass spectrometer's ion source. texilajournal.comcerilliant.com
The key difference is its mass. Due to the presence of eleven deuterium atoms, this compound has a higher molecular weight than RCS-4. This mass difference allows the mass spectrometer to distinguish between the analyte (RCS-4) and the internal standard (this compound), even if they co-elute from the chromatography column. astm.org
The role of this compound is to correct for variations that can occur at virtually every stage of the analytical process:
Sample Preparation and Extraction: Any loss of the target analyte during sample extraction or processing will be matched by a proportional loss of the internal standard. scioninstruments.com
Instrumental Variability: this compound compensates for fluctuations in injection volume and instrument sensitivity. scioninstruments.com
Matrix Effects: In complex biological samples, other molecules can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. Since this compound is affected by these matrix effects in the same way as RCS-4, the ratio of their signals remains constant, correcting for this potential source of error. texilajournal.commyadlm.org
By measuring the ratio of the response of the native analyte (RCS-4) to the known concentration of the deuterated internal standard (this compound), a highly accurate and precise quantification can be achieved. This approach is considered the gold standard in quantitative mass spectrometry, particularly in forensic toxicology where precision and accuracy are paramount. astm.orgnih.gov
Validation Parameters for Robust Analytical Methodologies
For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. wjarr.com Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications. researchgate.net Key validation parameters for methods analyzing RCS-4 and its metabolites include:
Linearity and Range: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. researchgate.net A calibration curve is generated by analyzing samples with known concentrations, and a linear regression analysis is performed. A high coefficient of determination (R²) value, typically >0.99, is required to demonstrate linearity. scielo.org.za
Sensitivity (LOD and LOQ): Sensitivity is established by determining the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. altabrisagroup.comscispace.com For example, a validated method for 19 synthetic cannabinoids, including RCS-4, in oral fluid reported an LOD of 1 ng/mL and an LOQ of 2.5 ng/mL. oup.com
Selectivity/Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. researchgate.net This is typically assessed by analyzing blank samples to ensure no interfering peaks are present at the retention time of the analyte. researchgate.net
Accuracy: Accuracy measures the closeness of the results obtained by the method to the true value. altabrisagroup.com It is often expressed as the percent recovery of a known amount of analyte spiked into a blank matrix. researchgate.net Validated methods for synthetic cannabinoids typically demonstrate accuracy within ±15% of the target concentration. oup.comnih.gov
Precision: Precision expresses the closeness of agreement among a series of measurements from the same sample. altabrisagroup.com It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD). researchgate.netaltabrisagroup.com RSD values are generally expected to be ≤15%. oup.comnih.gov
Recovery: This parameter evaluates the efficiency of the extraction process. It compares the analytical response of an analyte extracted from a biological matrix to the response of a standard solution of the same concentration, indicating how much of the analyte is successfully recovered during sample preparation.
| Validation Parameter | Description | Typical Acceptance Criteria/Example |
|---|---|---|
| Linearity | Ability to produce results proportional to analyte concentration. researchgate.net | Coefficient of determination (R²) > 0.99. scielo.org.za |
| Sensitivity (LOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. altabrisagroup.com | Example for RCS-4 in oral fluid: 2.5 ng/mL. oup.com |
| Selectivity | Ability to measure the analyte without interference from other compounds. researchgate.net | No significant peaks in blank matrix at the analyte's retention time. |
| Accuracy | Closeness of measured value to the true value. altabrisagroup.com | Within ±15% of the target concentration (e.g., 90.5–112.5%). oup.com |
| Precision | Agreement among repeated measurements. altabrisagroup.com | Relative Standard Deviation (RSD) ≤ 15% (e.g., 3–14.7%). oup.com |
Strategies for Addressing Structural Similarities and Isomeric Challenges in Analytical Identification
A significant challenge in the analysis of synthetic cannabinoids is the existence of isomers and other structurally similar compounds. researchgate.net Isomers are molecules that have the same chemical formula and molecular weight but different arrangements of atoms. biocompare.com This poses a problem for standard mass spectrometry, as isomers will produce the same molecular ion and can be difficult to distinguish. For example, RCS-4 has regioisomers such as RCS-2 and RCS-3, which differ only in the position of the methoxy (B1213986) group on the phenyl ring. researchgate.net
Distinguishing between these isomers is critical for forensic and legal purposes, as the legal status of a substance can depend on its specific isomeric form. researchgate.net Standard one-dimensional liquid chromatography (1D-LC) may not have sufficient resolving power to separate co-eluting isomers. oup.com
To address these challenges, more advanced analytical strategies have been developed:
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure mass with very high accuracy. While this cannot distinguish isomers, it is invaluable for identifying metabolites and unknown compounds by providing confident elemental composition determination. nih.govnih.gov
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer. chemrxiv.org Isomers that have different three-dimensional structures will have different drift times through the ion mobility cell, allowing for their separation even if they have identical masses. chemrxiv.orgchemrxiv.org High-resolution ion mobility (SLIM) has shown potential for separating synthetic cannabinoid isomers. chemrxiv.org
Comprehensive Two-Dimensional Liquid Chromatography (2D-LC): This technique significantly enhances separation power by using two different LC columns with orthogonal (different) separation mechanisms. oup.comojp.gov The entire sample is subjected to both separation dimensions, providing much greater resolution than a single column and enabling the separation of complex isomeric mixtures. researchgate.netoup.com
These advanced techniques, often used in combination, provide the necessary analytical power to resolve and identify structurally similar synthetic cannabinoids, ensuring accurate identification in complex cases. researchgate.net
Future Research Directions and Methodological Advancements in Rcs 4 D11 Chemistry
Innovations in Synthetic Approaches for Novel Deuterated Synthetic Cannabinoids
The synthesis of deuterated compounds, including synthetic cannabinoids like RCS-4-d11, is a cornerstone of forensic and pharmacological research. These labeled compounds serve as invaluable internal standards for quantitative analysis and as tools to probe metabolic pathways. Future innovations in synthetic approaches are geared towards enhancing efficiency, selectivity, and accessibility of these crucial molecules.
Novel synthetic strategies are moving beyond traditional deuterium (B1214612) labeling techniques. One promising area is the development of catalytic C-H activation/deuteration . This method allows for the direct replacement of hydrogen with deuterium atoms on a pre-existing molecular scaffold, offering a more streamlined and atom-economical approach compared to multi-step syntheses involving deuterated starting materials. nih.gov For a compound like RCS-4, this could enable the selective deuteration of various positions on the indole (B1671886) ring, the pentyl chain, or the methoxyphenyl group, leading to a panel of deuterated analogues for detailed structure-activity relationship (SAR) studies.
Another area of innovation lies in the use of deuterated building blocks in modular synthetic routes. This approach provides greater control over the precise location and number of deuterium atoms within the final molecule. For instance, the synthesis of this compound can be envisioned through the condensation of a deuterated 1-pentyl-1H-indole intermediate with a non-deuterated 4-methoxybenzoyl chloride, or vice versa. Advances in the preparation of a wider variety of deuterated synthons will facilitate the creation of a diverse library of deuterated synthetic cannabinoids. nih.govgoogle.com
The table below summarizes potential innovative synthetic routes for deuterated synthetic cannabinoids.
| Synthetic Approach | Description | Potential Advantages for this compound Synthesis |
| Catalytic C-H Activation/Deuteration | Direct replacement of C-H bonds with C-D bonds using a catalyst. nih.gov | - Fewer synthetic steps- Access to a variety of selectively deuterated analogues |
| Deuterated Building Blocks | Utilization of pre-deuterated starting materials in a modular synthesis. nih.govgoogle.com | - Precise control over deuterium placement- High levels of deuterium incorporation |
| Flow Chemistry | Continuous synthesis in a microreactor system. | - Improved reaction control and safety- Potential for rapid optimization of deuteration conditions |
| Enzymatic Deuteration | Use of enzymes to catalyze the incorporation of deuterium. | - High selectivity- Environmentally friendly reaction conditions |
Advancements in In Vitro Models for Pharmacological and Metabolic Studies of Deuterated Analogues
Understanding the pharmacological and metabolic profile of this compound is critical for predicting its psychoactive effects and identifying unique biomarkers of exposure. In vitro models are indispensable tools for these investigations, and ongoing advancements are aimed at improving their predictive power, especially for deuterated compounds.
Human Liver Microsomes (HLMs) and cryopreserved human hepatocytes are the current gold standards for in vitro metabolism studies of synthetic cannabinoids. nih.govfrontiersin.orgnih.gov These systems contain the necessary cytochrome P450 (CYP) enzymes responsible for the phase I metabolism of these compounds. For this compound, these models can be used to conduct comparative metabolic profiling against its non-deuterated counterpart, RCS-4. The primary focus of such studies would be to investigate the kinetic isotope effect (KIE) . Deuteration at a metabolic "soft spot" can slow down the rate of enzymatic cleavage of the C-D bond compared to the C-H bond, potentially altering the metabolic profile and the duration of pharmacological effects. nih.gov
Future advancements in this area include the development of high-throughput in vitro screening (HTS) assays. These platforms would allow for the rapid assessment of the metabolic stability of a large number of deuterated synthetic cannabinoid analogues, accelerating the identification of key metabolic pathways and the selection of stable internal standards. Furthermore, the use of 3D liver models , such as liver spheroids or organ-on-a-chip technology, offers a more physiologically relevant environment for metabolic studies, potentially providing more accurate predictions of in vivo metabolism compared to traditional 2D cell cultures.
The following table outlines key in vitro models and their applications in the study of this compound.
| In Vitro Model | Application for this compound Studies | Potential Advancements |
| Human Liver Microsomes (HLMs) | - Determination of metabolic stability and intrinsic clearance- Identification of major phase I metabolites nih.gov | - Use of specific CYP enzyme inhibitors to identify key metabolizing enzymes |
| Human Hepatocytes | - Comprehensive metabolic profiling (Phase I and II)- Investigation of the kinetic isotope effect nih.gov | - Long-term cultures for studying induction or inhibition of metabolic enzymes |
| 3D Liver Models | - More accurate prediction of in vivo metabolism and potential drug-drug interactions | - Integration with microfluidic devices for dynamic studies |
| Recombinant CYP Enzymes | - Pinpointing the specific CYP isoforms responsible for this compound metabolism | - Development of panels of enzymes representing different genetic polymorphisms |
Development of Integrated Analytical Platforms for Comprehensive Chemical Profiling of Complex Mixtures Containing this compound
The detection and identification of this compound in complex matrices, such as seized materials or biological samples, require sophisticated analytical techniques. The trend is towards the development of integrated or hyphenated analytical platforms that combine the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry. researchgate.netasdlib.orgchromatographytoday.comnih.govsaspublishers.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the workhorse for the analysis of synthetic cannabinoids and their metabolites. oup.com Future advancements will likely focus on the use of high-resolution mass spectrometry (HRMS) , such as Time-of-Flight (TOF) or Orbitrap technologies, which provide highly accurate mass measurements, enabling the confident identification of novel compounds and their metabolites even in the absence of reference standards. nih.gov For this compound, HRMS can readily distinguish it from its non-deuterated counterpart based on the mass difference imparted by the deuterium atoms.
To achieve a truly comprehensive chemical profile, there is a growing interest in coupling LC systems with multiple detectors. For example, an LC-UV-HRMS-NMR platform would provide orthogonal data points for a single sample, significantly increasing the confidence in compound identification. While UV provides preliminary classification, HRMS gives accurate mass and fragmentation data, and NMR provides definitive structural information. The development of more sensitive and smaller-scale NMR probes will be crucial for the practical application of such integrated systems in forensic laboratories.
The table below details various analytical techniques and their role in the analysis of this compound.
| Analytical Platform | Key Features | Application for this compound |
| LC-MS/MS | High sensitivity and selectivity for targeted analysis. oup.com | - Quantitation of this compound in biological samples using a stable isotope dilution method. |
| LC-HRMS (TOF, Orbitrap) | Accurate mass measurements for unknown identification. nih.gov | - Unambiguous identification of this compound and its metabolites in complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Good for volatile and thermally stable compounds. | - Analysis of seized herbal mixtures that may contain RCS-4. |
| Hyphenated Techniques (e.g., LC-NMR) | Provides definitive structural information online. nih.gov | - Structural elucidation of novel deuterated synthetic cannabinoids without the need for isolation. |
Computational Chemistry Approaches to Predict Metabolism and Receptor Interactions of RCS-4 Analogues
Computational chemistry and in silico modeling have become powerful tools in the prediction of the properties of novel psychoactive substances, including synthetic cannabinoids. These approaches can provide valuable insights into the metabolism and receptor interactions of RCS-4 analogues, including its deuterated forms, guiding further experimental studies. sci-hub.sespringernature.com
Molecular docking studies can provide a visual representation of how RCS-4 and its analogues bind to the active sites of the CB1 and CB2 receptors. mq.edu.aumdpi.com These simulations can help to identify key amino acid residues involved in the interaction and explain the observed differences in potency and efficacy among different analogues. Docking studies can also be used to predict how deuteration might influence the binding orientation or affinity of the molecule.
Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can be used to forecast the likely metabolic fate of RCS-4 analogues. chemrxiv.orgchemrxiv.org These programs can identify potential sites of metabolism on the molecule, which can then be targeted for deuteration to enhance metabolic stability. For this compound, these tools could be used to predict whether the deuteration on the pentyl chain would indeed block a major metabolic pathway. frontiersin.org
The following table summarizes the application of various computational approaches to the study of RCS-4 analogues.
| Computational Approach | Description | Application to RCS-4 Analogues |
| QSAR | Correlates chemical structure with biological activity. nih.govresearchgate.net | - Predict the CB1 and CB2 receptor binding affinity of novel RCS-4 analogues. |
| Molecular Docking | Simulates the binding of a ligand to a receptor. mq.edu.aumdpi.com | - Visualize the interaction of RCS-4 analogues with the cannabinoid receptors and identify key binding interactions. |
| In Silico ADME Prediction | Predicts the pharmacokinetic properties of a compound. chemrxiv.orgchemrxiv.org | - Identify potential metabolic "hotspots" on the RCS-4 scaffold and predict the impact of deuteration on metabolism. |
| Metabolism Prediction Software | Predicts the likely metabolites of a compound. frontiersin.org | - Generate a list of potential metabolites of RCS-4 and this compound to guide analytical method development. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
